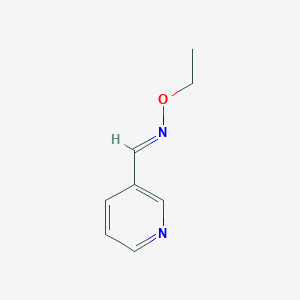

(E)-N-ethoxy-1-pyridin-3-ylmethanimine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-ethoxy-1-pyridin-3-ylmethanimine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of an ethoxy group attached to the nitrogen atom and a pyridinyl group attached to the carbon atom of the imine. The (E)-configuration indicates that the ethoxy and pyridinyl groups are on opposite sides of the double bond, which can influence the compound’s reactivity and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-ethoxy-1-pyridin-3-ylmethanimine typically involves the condensation of an aldehyde with an amine. One common method is the reaction of pyridine-3-carbaldehyde with ethoxyamine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained at room temperature to slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation, crystallization, or chromatography may be employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-ethoxy-1-pyridin-3-ylmethanimine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Oximes or nitriles.

Reduction: Corresponding amines.

Substitution: Various substituted imines depending on the nucleophile used.

Applications De Recherche Scientifique

(E)-N-ethoxy-1-pyridin-3-ylmethanimine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (E)-N-ethoxy-1-pyridin-3-ylmethanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The pyridinyl group may also interact with aromatic residues in proteins, contributing to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-ethoxy-1-pyridin-2-ylmethanimine

- N-ethoxy-1-pyridin-4-ylmethanimine

- N-methoxy-1-pyridin-3-ylmethanimine

Uniqueness

(E)-N-ethoxy-1-pyridin-3-ylmethanimine is unique due to its specific (E)-configuration and the position of the pyridinyl group, which can influence its reactivity and interaction with biological targets. This configuration may result in different biological activities and chemical properties compared to its isomers or analogs.

Activité Biologique

(E)-N-ethoxy-1-pyridin-3-ylmethanimine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes a pyridine ring and an ethoxy group. This structural configuration suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Biological Activities

Research into the biological activities of this compound has indicated several potential effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.

- Anticancer Properties : Some derivatives of pyridine-based compounds have been linked to anticancer activity, potentially through apoptosis induction in cancer cells.

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Neuroprotective | Reduction in oxidative stress markers |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro assays on human breast cancer cell lines revealed that this compound induced apoptosis significantly after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways, indicating a possible therapeutic avenue for cancer treatment.

Case Study 3: Neuroprotective Properties

Research involving neuroblastoma cells exposed to oxidative stress showed that treatment with this compound resulted in lower levels of reactive oxygen species (ROS) compared to untreated controls. This suggests a protective effect against oxidative damage.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Current studies indicate:

- Absorption : The compound is likely to be well absorbed due to its lipophilic nature.

- Metabolism : Initial metabolic studies suggest it may undergo phase I metabolism primarily via cytochrome P450 enzymes.

- Toxicity : Preliminary toxicity assessments indicate low cytotoxicity in non-cancerous cell lines at therapeutic concentrations.

Propriétés

IUPAC Name |

(E)-N-ethoxy-1-pyridin-3-ylmethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-11-10-7-8-4-3-5-9-6-8/h3-7H,2H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUVXWLTTPBQBS-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=CC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C/C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.